3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h5-9H,1-4H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBKEHZIPQQEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as 3,4,5-trimethoxy-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide or 3,4,5-Trimethoxy-N-(6-methyl-benzothiazol-2-yl)-benzamide, is a potent agent exhibiting diverse bioactivity effects. The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
This compound interacts with its targets in a specific manner. For instance, it inhibits tubulin polymerization, which is a critical process in cell division. It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin.
Biochemical Pathways
The compound affects several biochemical pathways. Its inhibition of tubulin polymerization affects the mitotic spindle assembly, leading to cell cycle arrest and apoptosis. The down-regulation of ERK2 protein and inhibition of ERKs phosphorylation can lead to the disruption of several cellular processes, including cell proliferation and differentiation.
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets. It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Furthermore, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent.
Biological Activity
3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 358.41 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is primarily attributed to its structural components, which include a benzothiazole moiety known for its diverse pharmacological properties. Benzothiazole derivatives have been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects through various mechanisms such as apoptosis induction and inhibition of cell migration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| B7 | A431, A549, H1299 | 1-4 | Apoptosis induction |
| 4i | HOP-92 | Not specified | Cell cycle arrest |
These findings suggest that modifications to the benzothiazole nucleus can enhance its anticancer efficacy .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial in conditions where inflammation plays a significant role in disease progression.
Case Studies
-
Synthesis and Evaluation :
A study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, derivatives similar to this compound showed promising results in reducing tumor cell proliferation and promoting apoptosis . -
In vitro Studies :
In vitro assays demonstrated that compounds with similar structures significantly inhibited the growth of human cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is critical for developing effective cancer therapies .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide
- Structure : The nitro group at the aniline moiety replaces the benzothiazole group.
- Activity : Exhibits P-gp inhibitory activity (IC50: 1.4–20 µM), indicating the trimethoxybenzamide scaffold’s role in modulating efflux pumps .
- Key Difference : The nitro group enhances electron-withdrawing effects but may reduce solubility compared to the benzothiazole group in the target compound.
3,4,5-Trimethoxy-N-(3-methylpyridin-2-yl)benzamide
- Structure : Features a 3-methylpyridine ring instead of benzothiazole.
Benzothiazole-Containing Analogues
N-(1,3-Benzothiazol-2-yl)benzamide Derivatives
- Example : N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA].
- Properties: Lacks trimethoxy groups but shows nonlinear optical (NLO) activity due to the fluorobenzamide unit. Crystallizes in monoclinic systems, with enhanced thermal stability compared to non-fluorinated analogues .
N-(6-Methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide (7f)
- Structure: Incorporates an indenothiazole ring instead of benzothiazole.
- Synthesis: Yielded 44% via DCM elution. The indenothiazole system may enhance planar rigidity, influencing antiviral activity against SARS-CoV-2 .
- Key Difference : The fused indene ring increases molecular weight (MW: ~529 g/mol) and may alter pharmacokinetic profiles.
Substituted Hydrazinyl and Thiazole Derivatives
3,4,5-Trimethoxy-N-(3-oxo-3-(2-(4-arylthiazol-2-yl)hydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (11a)
- Structure : Contains a hydrazinyl-thiazole linker and dual trimethoxyphenyl groups.
- Properties: Melting point 212–214°C; IR shows dual C=O stretches (1668, 1638 cm⁻¹).
Key Insights
- Trimethoxy Substitution : Critical for P-gp inhibition but may compromise solubility. Desmethylation of methoxy groups (as in ) could optimize activity .
- Benzothiazole vs. Heterocycles: The 6-methylbenzothiazole moiety enhances rigidity and target affinity compared to pyridine or indenothiazole derivatives .
- Synthetic Yields: Indenothiazole derivatives (e.g., 7f, 44%) show moderate yields, while hydrazinyl-thiazole compounds (e.g., 11a, 70%) demonstrate efficient synthesis .
Preparation Methods
Three-Component Catalyst-Free Cyclization
A modern approach utilizes aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions to construct the benzothiazole ring. For 6-methyl substitution:
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Reactants : 4-Methylaniline (aromatic amine), methylamine (aliphatic amine), and sulfur.
-
Conditions : Solvent-free, 120°C, 12–24 hours.
-
Mechanism : Dual C–S bond formation via radical intermediates, followed by C–N bond cyclization.
Key Advantages :
Classical Cyclization of 4-Methyl-2-aminothiophenol
Traditional methods involve cyclizing 4-methyl-2-aminothiophenol with cyanogen bromide (BrCN):
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Synthesis of 4-methyl-2-aminothiophenol :
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Cyclization :
Typical Yield : 61–83% for chlorinated analogs.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
The acylating agent is synthesized from 3,4,5-trimethoxybenzoic acid:
-
Chlorination :
-
Isolation :
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Remove excess reagent via rotary evaporation.
-
Purity : >95% (confirmed by ¹H-NMR).
Amide Coupling Strategies
Schotten-Baumann Reaction
Direct acylation of 6-methyl-1,3-benzothiazol-2-amine under basic conditions:
Carbodiimide-Mediated Coupling
For moisture-sensitive substrates:
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Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq).
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Workup : Extract with ethyl acetate, purify via silica gel chromatography.
Advantage : Higher yields (85–90%) for sterically hindered amides.
Optimization and Challenges
Regioselectivity in Benzothiazole Synthesis
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Nitration-Reduction Pathway :
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Methylation :
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Introduce methyl via Ullmann coupling or Friedel-Crafts alkylation prior to cyclization.
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Purification Techniques
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Recrystallization : Ethanol/water mixtures for final amide product.
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Chromatography : Ethyl acetate/hexane gradients (1:4 to 1:1) for intermediates.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
